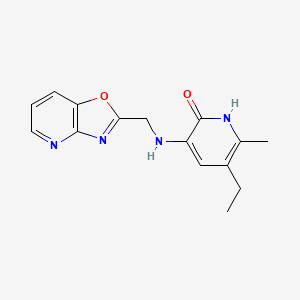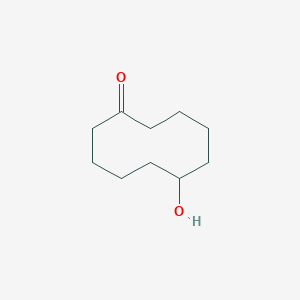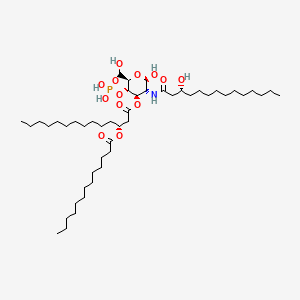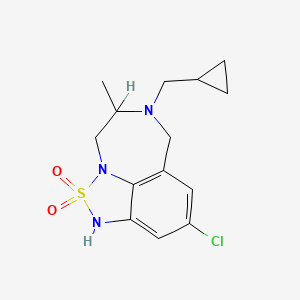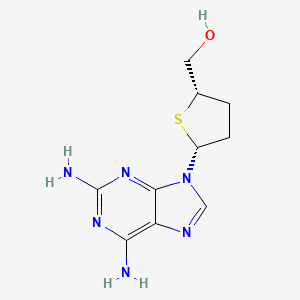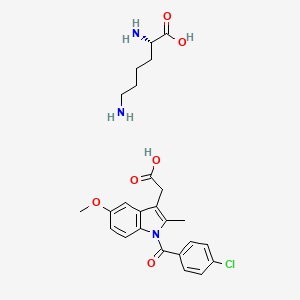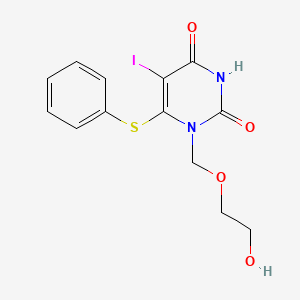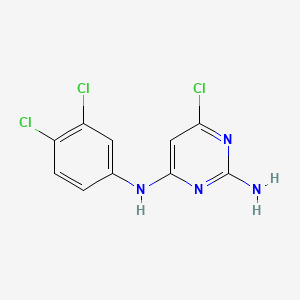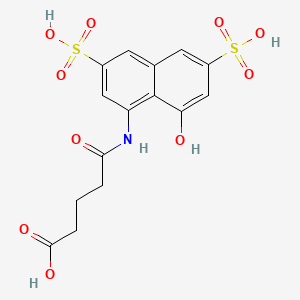
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and sulfo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, which is then subjected to sulfonation and hydroxylation reactions to introduce the sulfo and hydroxy groups, respectively. The final step involves the coupling of the naphthalene derivative with pentanoic acid under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfo groups, leading to the formation of simpler derivatives.
Substitution: The sulfo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler naphthalene derivatives .
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfo groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-
- 5-[[(8-hydroxy-3,6-disulpho-1-naphthyl)amino]sulphonyl]salicylic acid
Uniqueness
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is unique due to its specific combination of functional groups and its structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Propiedades
Número CAS |
144790-70-5 |
|---|---|
Fórmula molecular |
C15H15NO10S2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
5-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H15NO10S2/c17-12-7-10(28(24,25)26)5-8-4-9(27(21,22)23)6-11(15(8)12)16-13(18)2-1-3-14(19)20/h4-7,17H,1-3H2,(H,16,18)(H,19,20)(H,21,22,23)(H,24,25,26) |
Clave InChI |
VTABPPRWKFVMRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCC(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


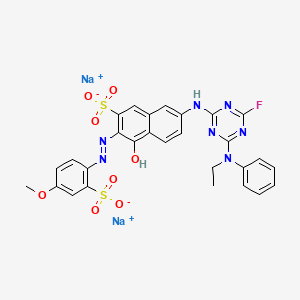
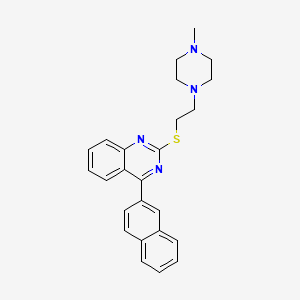
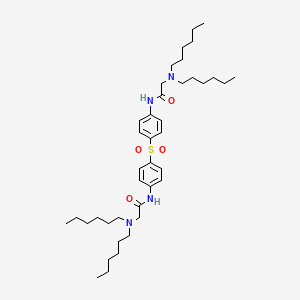
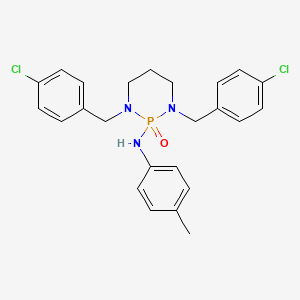
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
